2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride
Overview
Description
2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H6Cl2N2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a dichlorophenyl group, and a nitrile group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium, followed by acidification with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions include:
Temperature: Room temperature
Solvent: Water
Reagents: 3,4-dichlorobenzaldehyde, ammonium acetate, potassium cyanide, hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dichlorobenzoic acid
Reduction: 2-Amino-2-(3,4-dichlorophenyl)ethylamine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
- 2-Amino-2-(3,4-dichlorophenyl)ethanol
- 2-Amino-2-(3,4-dichlorophenyl)propanoic acid
Uniqueness
2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride is unique due to its nitrile group, which imparts distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
Properties
IUPAC Name |
2-amino-2-(3,4-dichlorophenyl)acetonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8H,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYFGSABJYIKSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)N)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40658-57-9 | |
Record name | 2-amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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